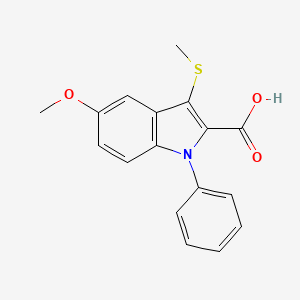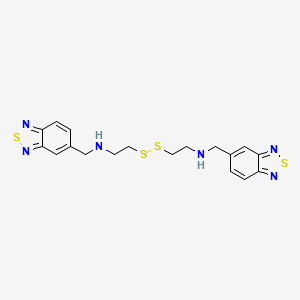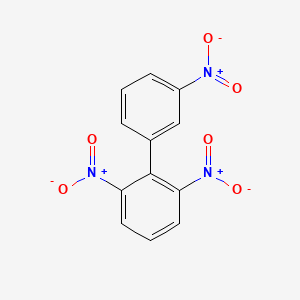
4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium is a heterocyclic compound that contains bromine, oxygen, and phosphorus atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated phenyl compound with a phosphorus-containing reagent under specific conditions to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating or refluxing to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3: This compound shares a similar brominated phenyl structure.
2-Phenylpyridine: Another compound with a phenyl ring linked to a heterocyclic structure.
Uniqueness
4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium is unique due to the presence of both phosphorus and bromine atoms within its heterocyclic ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
93199-47-4 |
|---|---|
Fórmula molecular |
C9H7BrO2P+ |
Peso molecular |
258.03 g/mol |
Nombre IUPAC |
4-bromo-5-phenyl-5H-oxaphosphol-2-ium 2-oxide |
InChI |
InChI=1S/C9H7BrO2P/c10-8-6-13(11)12-9(8)7-4-2-1-3-5-7/h1-6,9H/q+1 |
Clave InChI |
USJMWTJJVURGTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=C[P+](=O)O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
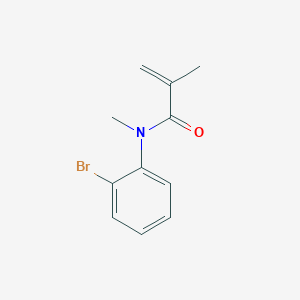
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)


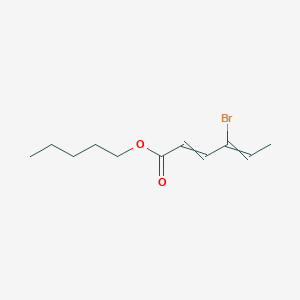

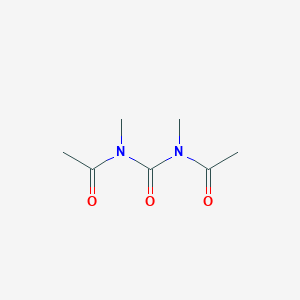
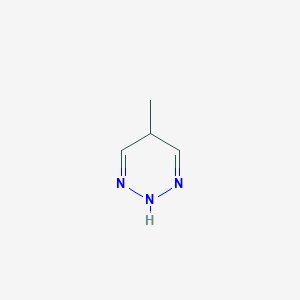
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)
